

Tricyclamol chloride Grignard reagent synthesis

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Compound Focus: Tricyclamol Chloride

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Chemistry of The Synthesis

Tricyclamol chloride (1-cyclohexyl-1-phenyl-3-pyrrolidino-1-propanol chloride) is an antispasmodic agent.

The synthetic pathway involves two key stages [1]:

- **Grignard Addition:** A cyclohexyl Grignard reagent reacts with a β -chloropropiophenone to form a chlorinated tertiary alcohol intermediate.
- **Amine Quaternization:** The chlorine atom on this intermediate is displaced by N-methylpyrrolidine in a nucleophilic substitution, yielding the final quaternary ammonium salt.

This route efficiently constructs the molecule's core structure, and the following sections detail the experimental protocols.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-Cyclohexyl-1-phenyl-3-chloro-1-propanol

This stage involves the formation of a cyclohexyl Grignard reagent and its subsequent reaction with 3-chloropropiophenone [1].

- **Grignard Reagent Preparation:** A dry 2-L three-necked flask is fitted with a stirrer, condenser, and dropping funnel. A small crystal of iodine is added. The flask is charged with 17.4 g (0.715 mol) of magnesium turnings and 150 mL of absolute diethyl ether. A solution of 100 g (0.715 mol) of

bromocyclohexane in 400 mL of absolute ether is added dropwise with stirring. The reaction mixture is heated on a water bath for one hour after the addition is complete to ensure full formation of the Grignard reagent (cyclohexyl magnesium bromide) [1].

- **Reaction with Carbonyl Compound:** The Grignard reagent solution is cooled in an ice bath. A solution of 78.5 g (0.715 mol) of 3-chloro-propiofenone in 200 mL of absolute ether is added dropwise with vigorous stirring. After the addition, the mixture is heated under reflux for 30 minutes [1].
- **Work-up and Isolation:** The reaction mixture is cooled and decomposed by pouring it onto a mixture of ice and ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with two portions of ether. The combined ether extracts are washed with a sodium bicarbonate solution and dried. The solvent is removed by distillation, and the residual oil is distilled under reduced pressure to yield 1-cyclohexyl-1-phenyl-3-chloro-1-propanol as a colorless liquid [1].

Stage 2: Quaternization to Tricyclamol Chloride

- **Reaction Setup:** A 1-L stainless steel bomb is charged with 78 g (0.29 mol) of the above chloro-alcohol, 350 mL of N-methylpyrrolidine, and 50 g (0.37 mol) of anhydrous sodium carbonate [1].
- **Heating and Pressure:** The sealed bomb is heated at 150–160°C for 16 hours [1].
- **Work-up and Purification:** After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure to remove excess N-methylpyrrolidine. The resulting crude **tricyclamol chloride** is a semi-solid mass. It can be purified by recrystallization from a mixture of isopropanol and acetone to yield white crystals [1].

Summary of Quantitative Data

The table below summarizes the key reagents, quantities, and reaction conditions from the patent [1].

Table 1: Reagents and Quantities for Stage 1 (Grignard Reaction)

Component	Quantity	Molar Mass (g/mol)	Moles	Equivalent
Magnesium Turnings	17.4 g	24.3	0.715 mol	1.0
Bromocyclohexane	100 g	163.1	0.715 mol	1.0
Absolute Diethyl Ether (solvent)	550 mL	-	-	-

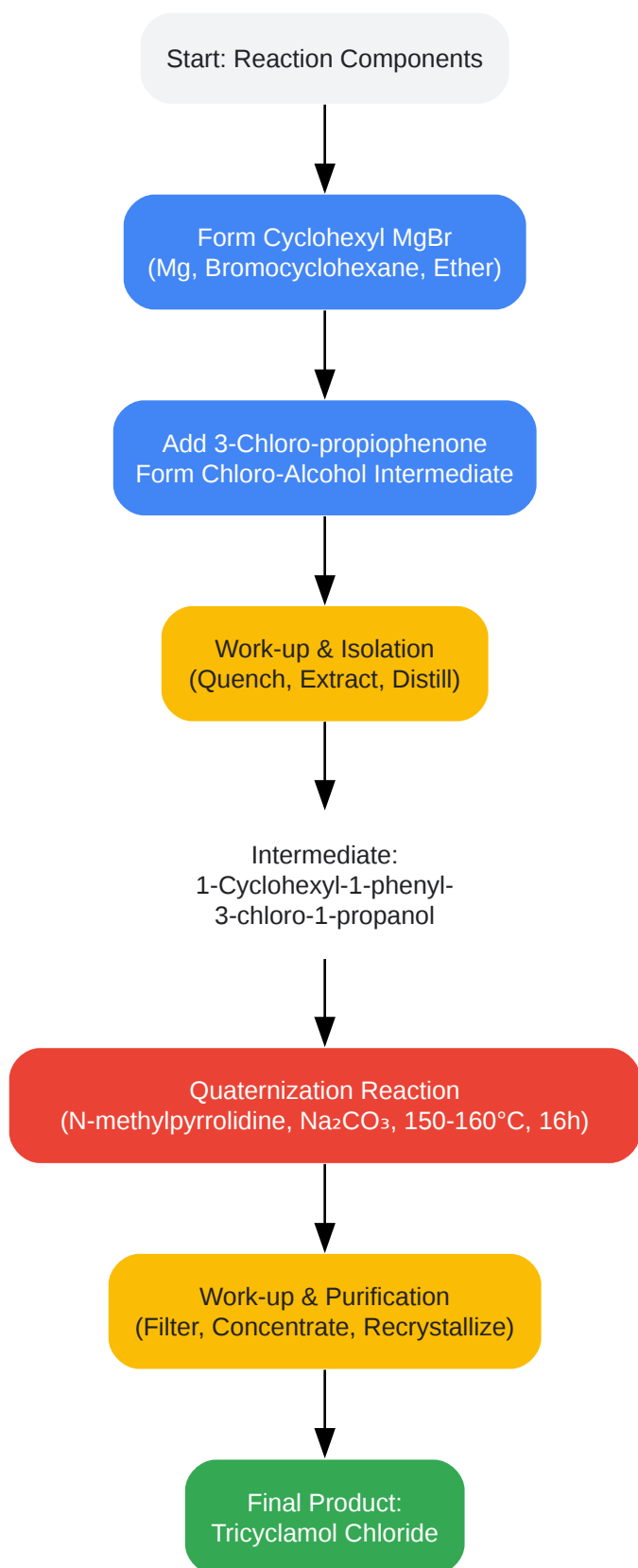
Component	Quantity	Molar Mass (g/mol)	Moles	Equivalent
3-Chloro-propiofenone	78.5 g	168.6	0.715 mol	1.0

Table 2: Reaction Conditions for Both Stages

Parameter	Stage 1 (Grignard)	Stage 2 (Quaternization)
Key Reagent	Cyclohexyl MgBr	N-methylpyrrolidine
Temperature	Reflux after addition	150–160 °C
Time	30 minutes (reflux)	16 hours
Apparatus	2-L three-necked flask	1-L stainless steel bomb
Solvent	Absolute Diethyl Ether	N-methylpyrrolidine (neat)
Work-up	Decompose with NH ₄ Cl/Ice, extract, wash, distill	Filter, concentrate, recrystallize
Purification	Distillation	Recrystallization (isopropanol/acetone)

Reaction Workflow Visualization

The following diagram illustrates the complete two-stage synthesis of **tricyclamol chloride**.



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The diagram above outlines the two-stage synthesis workflow for **tricyclamol chloride**. The first stage (blue nodes) involves the Grignard reaction to form the chloro-alcohol intermediate. The second stage (red node) is the high-pressure quaternization using N-methylpyrrolidine. Work-up and purification steps (yellow nodes) follow each reaction to isolate and purify the intermediate and final product (green node).

Key Technical Considerations

For researchers reproducing this synthesis, please note the following critical aspects from the patent [1]:

- **Strict Anhydrous Conditions:** The initial Grignard reaction must be performed with **absolute (anhydrous) diethyl ether** and dry glassware to prevent reagent decomposition.
- **Controlled Addition:** The addition of both the bromocyclohexane solution (to initiate the Grignard reaction) and the 3-chloro-propiofenone solution should be done **dropwise** to control the exothermic reaction and minimize side products.
- **High-Pressure Apparatus:** The quaternization step in Stage 2 requires a **sealed stainless steel bomb** to safely contain the pressure generated by N-methylpyrrolidine at 150–160°C.
- **Purification:** The final recrystallization from **isopropanol and acetone** is crucial for obtaining the pure product as white crystals.

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References

1. US2826590A - Synthesis of tricyclamol [patents.google.com]

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